1-(3-Nitrobenzyl)piperazine dihydrochloride
Overview
Description
1-(3-Nitrobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 1-(3-Nitrobenzyl)piperazine dihydrochloride typically involves the reaction of piperazine with 3-nitrobenzyl chloride under controlled conditions. The process can be summarized as follows:
Reaction Setup: A solution of piperazine is prepared in an appropriate solvent, such as ethanol.
Addition of Reagent: 3-Nitrobenzyl chloride is added to the solution, and the mixture is stirred at a specific temperature to facilitate the reaction.
Formation of Product: The reaction mixture is then cooled, and the product is precipitated out as this compound.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
1-(3-Nitrobenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and 3-nitrobenzyl alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitrobenzyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and affect signal transduction pathways .
Comparison with Similar Compounds
1-(3-Nitrobenzyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: A central nervous system stimulant with different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its psychoactive effects
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12H,4-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYFKQBZFDFBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375055 | |
Record name | 1-(3-Nitrobenzyl)piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-55-1 | |
Record name | 1-(3-Nitrobenzyl)piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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